molecular formula C8H8Cl2N4O B1472979 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-96-5

5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1472979
M. Wt: 247.08 g/mol
InChI Key: ZMUFOSSHRVESLG-UHFFFAOYSA-N
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Description

5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of microwave techniques . For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide was refluxed in methanol for 1 hour . After cooling, the mixture was poured onto ice water .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . For example, the 1H NMR spectrum of a pyrimidine derivative in DMSO-d6 showed signals at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) .


Chemical Reactions Analysis

The chemical characteristics and reactivities of pyrimidine derivatives have been investigated . For instance, the reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives and the products of their modifications have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are confirmed by physicochemical properties and spectral data . For example, the IR spectrum of a pyrimidine derivative showed peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) .

Scientific Research Applications

Kinase Inhibition and Cyclin-Dependent Kinase Inhibitors

Pyrazolo[4,3-d]pyrimidines, closely related to the chemical , have been identified as potential kinase inhibitors. A study described the synthesis of a novel, highly conjugated heteroaromatic compound which was a precursor for pyrazolo[4,3-d]pyrimidine analogues of roscovitine, a well-known cyclin-dependent kinase inhibitor, indicating their significance in medical research and therapeutic applications (Havlícek et al., 2015).

Synthesis Methodologies

Research into the synthesis of pyrazolo[4,3-d]pyrimidines and related compounds has led to the development of various methods aimed at improving efficiency and selectivity. For instance, novel synthesis routes for fused pyrazolo–pyrimidine hybrids have been explored, highlighting innovative approaches to constructing these heterocyclic compounds, which could have implications for future drug design and development (Sambaiah et al., 2019).

Pharmacological Applications

1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines have been studied for their role as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors. This work has led to the advancement of a clinical candidate, suggesting significant pharmacological potential for compounds within this chemical class in treating conditions such as erectile dysfunction (Tollefson et al., 2010).

Heterocyclic Chemistry and Nucleoside Analogues

Research into the synthesis of 5,7-disubstituted 3-beta-D-ribofuranosylpyrazolo[4,3-d] pyrimidines from formycin A has provided insights into the development of nucleoside analogues with potential therapeutic applications. These studies contribute to the broader field of heterocyclic chemistry and its application in creating compounds with potential biological activity (Upadhya et al., 1986).

Anti-inflammatory and Antitumor Activities

Novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies highlight the potential for compounds within this chemical class to serve as the basis for developing new therapeutic agents (Antre et al., 2011).

Future Directions

Pyrimidines have a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5,7-dichloro-2-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c1-15-3-2-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUFOSSHRVESLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179682
Record name 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine

CAS RN

1630906-96-5
Record name 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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